2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrole precursor under acidic conditions . The reaction conditions often require the use of strong acids like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Known for its use in photochemical reactions and material science.
Spiro[cyclopropane-1,2’-pyrazoles]: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H14ClF2N |
---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
1',1'-difluorospiro[2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4,2'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)5-8(9)2-1-6-3-12-4-7(6)8;/h6-7,12H,1-5H2;1H |
InChI Key |
NQTPSXCLSMMFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2(F)F)C3C1CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.